4-Methyl-6-(trifluoromethylthio) nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C8H5F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethylthio) nicotinonitrile typically involves the condensation of 4-methyl-2,6-dichloronicotinonitrile with trifluoromethanesulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom by the trifluoromethylthio group. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The trifluoromethylthio group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(trifluoromethylthio) nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethylthio) nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique electronic and steric properties to the molecule, influencing its reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Similar structure but lacks the trifluoromethylthio group.
4-Methyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio.
Uniqueness
4-Methyl-6-(trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s lipophilicity and electron-withdrawing capacity, potentially leading to improved biological activity and stability.
Properties
Molecular Formula |
C8H5F3N2S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c1-5-2-7(14-8(9,10)11)13-4-6(5)3-12/h2,4H,1H3 |
InChI Key |
QMXILGZKPLMDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.